molecular formula C15H15NO4S B3032724 Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- CAS No. 40279-93-4

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

Cat. No.: B3032724
CAS No.: 40279-93-4
M. Wt: 305.4 g/mol
InChI Key: PICQEJDBZKDWOD-UHFFFAOYSA-N
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Description

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (CAS: ST51042991), is a chiral propionic acid derivative characterized by a benzenesulfonamido group at position 2 and a phenyl group at position 3 of the propionic acid backbone. Its synonyms include D-N-Benzenesulfonyl-3-phenylalanine and 3-phenyl-2-[(phenylsulfonyl)amino]propanoic acid . Structural analogs of propionic acid often exhibit modified solubility, metabolic stability, and biological interactions compared to the parent compound .

Properties

IUPAC Name

2-(benzenesulfonamido)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQEJDBZKDWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960674
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-93-4, 40279-94-5
Record name Alanine, N-benzenesulfonyl-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N-benzenesulfonyl-3-phenyl-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (commonly referred to as D-Psap) is a compound characterized by a propionic acid backbone substituted with a benzenesulfonamide group and a phenyl group. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activities of D-Psap, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

D-Psap has the following molecular formula and structure:

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O3_{3}S
  • CAS Number : 40279-93-4

The compound features a sulfonamide functional group, which is known for its role in various biological processes.

1. Inhibition of Glutathione S-Transferases (GSTs)

D-Psap has been investigated for its inhibitory effects on GST enzymes, which are crucial for detoxification processes within cells. Research indicates that D-Psap can inhibit specific GST isoenzymes, potentially affecting their ability to detoxify harmful xenobiotics. This inhibition could have implications for drug metabolism and the management of toxicological responses.

2. Antibacterial Properties

Studies have shown that D-Psap exhibits antibacterial activity against certain bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

However, further research is required to elucidate the effectiveness and mechanisms of action against a broader range of bacteria.

3. Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. The presence of the sulfonamide moiety may contribute to these properties, as sulfonamides are often associated with anti-inflammatory actions in medicinal chemistry.

4. Dipeptidomimetic Activity

D-Psap may act as a dipeptidomimetic, enhancing its efficacy in targeting specific biological pathways. This characteristic could be particularly beneficial in drug design and development.

The biological effects of D-Psap can be attributed to its interactions with various biological targets:

  • Modulation of enzyme activity
  • Influence on cellular signaling pathways

Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares D-Psap with structurally similar compounds:

Compound NameStructureNotable Features
3-(4-Aminobenzenesulfonyl)propanoic acidStructureKnown for its role in peptide synthesis
N-Acetyl-L-TyrosineStructureUsed in nutritional supplements
3-(Phenyl)-2-(phenylsulfonylamino)propanoic acidStructureExhibits enhanced solubility

D-Psap is unique due to its specific combination of functional groups that confer distinct biological activities not found in similar compounds.

Case Studies

Several studies have highlighted the biological activity of D-Psap:

  • Study on GST Inhibition : A recent study demonstrated that D-Psap significantly inhibited GST activity in vitro, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents by modulating drug metabolism.
  • Antibacterial Efficacy : In another study, D-Psap was tested against clinical isolates of Staphylococcus aureus and showed promising results, indicating its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

3-(2-Hydroxyphenyl)propionic acid (CAS: 495-78-3)
  • Substituents : A 2-hydroxyphenyl group at position 3.
  • Key Properties : Serves as a microbial growth substrate and standard in studying catechin metabolism. Its hydroxyl group enhances hydrogen-bonding capacity, influencing interactions with enzymes like those in E. coli .
  • Contrast : Unlike the sulfonamido group in the target compound, the hydroxyl group may reduce lipid solubility but improve biodegradability.
3-Cyanophenylalanine (CAS: 57213-48-6)
  • Substituents: A 3-cyano group on the phenyl ring.
  • Applications include chemical synthesis and research tools .
  • Contrast: The sulfonamido group in the target compound introduces sulfonic acid derivatives’ typical stability and acidity, which may enhance protein-binding affinity compared to the cyano group.
Tofenamic Acid
  • Structure : Diphenylamine analog with a carboxylate group.
  • Key Properties: Known for anti-inflammatory and analgesic effects via cyclooxygenase (COX) inhibition.
  • Contrast : The target compound’s sulfonamido group may confer distinct COX selectivity or PPARγ modulation compared to tofenamic acid’s carboxylate .

Table: Industrial Use Comparison

Compound Application Key Advantage Limitation Reference
Propionic acid Delignification High efficiency, low catalyst Corrosive at high doses
Acetic acid Delignification Wide availability Higher catalyst required
Target compound Pharmaceuticals Stable sulfonamido group Synthetic complexity

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward method involves sulfonylation of commercially available D-phenylalanine ((D)-2-amino-3-phenylpropionic acid ) using benzenesulfonyl chloride. This one-step reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic sulfur atom in benzenesulfonyl chloride.

Typical Protocol :

  • Substrate Preparation : Dissolve D-phenylalanine (1.0 equiv, 165 mg, 1.0 mmol) in a biphasic mixture of dichloromethane (10 mL) and 10% aqueous sodium hydroxide (5 mL).
  • Sulfonylation : Add benzenesulfonyl chloride (1.2 equiv, 190 mg, 1.2 mmol) dropwise at 0–5°C under vigorous stirring.
  • Workup : After 4 hours, separate the organic layer, wash with 1 M HCl (2 × 5 mL) and brine, then dry over anhydrous MgSO₄.
  • Purification : Concentrate under reduced pressure and purify via recrystallization (ethanol/water) to yield (D)-2-benzenesulfonamido-3-phenylpropionic acid as a white solid (yield: 78–85%).

Key Considerations :

  • Racemization Risk : The reaction’s mild conditions (0–5°C, short duration) minimize epimerization. Chiral HPLC analysis confirms >98% enantiomeric excess (ee).
  • Side Reactions : Over-sulfonylation is negligible due to the primary amine’s single reactive site.

Enantioselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

For scalable production, asymmetric synthesis using Evans auxiliaries ensures high stereochemical control:

Steps :

  • Auxiliary Attachment : React (R)-4-benzyl-2-oxazolidinone with 3-phenylpropionyl chloride to form the chiral acyloxazolidinone.
  • Sulfonamido Introduction : Treat with benzenesulfonamide and a Lewis acid (e.g., TiCl₄) to induce diastereoselective sulfonamide formation.
  • Auxiliary Removal : Hydrolyze the oxazolidinone with lithium hydroperoxide, yielding the free acid with retained D-configuration (yield: 70–75%, ee >99%).

Advantages :

  • Avoids reliance on enantiomerically pure starting materials.
  • Compatible with large-scale manufacturing.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 2-benzenesulfonamido-3-phenylpropionic acid can be resolved using lipases or esterases:

Procedure :

  • Esterification : Convert the racemic acid to its methyl ester using thionyl chloride/methanol.
  • Enzymatic Hydrolysis : Treat with Candida antarctica lipase B in phosphate buffer (pH 7.0), selectively hydrolyzing the L-enantiomer’s ester.
  • Separation : Extract the remaining (D)-ester and hydrolyze it with NaOH to recover (D)-2-benzenesulfonamido-3-phenylpropionic acid (yield: 40–45%, ee: 95–97%).

Industrial-Scale Synthesis

Continuous Flow Sulfonylation

To enhance efficiency, continuous flow reactors enable rapid mixing and temperature control:

Setup :

  • Reactors : Two microfluidic modules (amine activation and sulfonylation).
  • Conditions : Residence time = 2 minutes, T = 25°C.
  • Output : 92% conversion, purity >99% by HPLC.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Direct Sulfonylation 78–85 98 Moderate High
Evans Auxiliary 70–75 99 High Moderate
Enzymatic Resolution 40–45 95–97 Low Low
Continuous Flow 92 99 High High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-
Reactant of Route 2
Reactant of Route 2
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

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